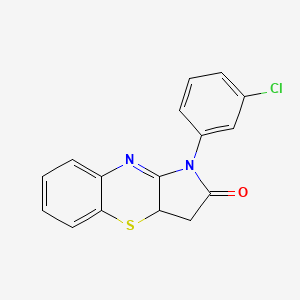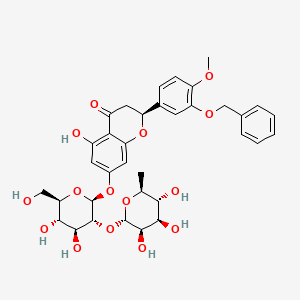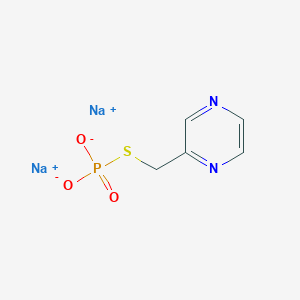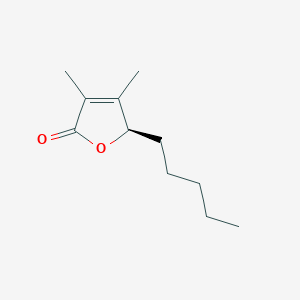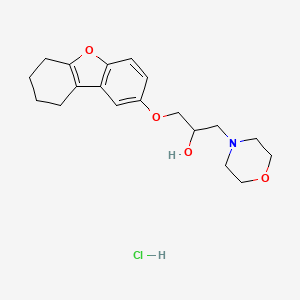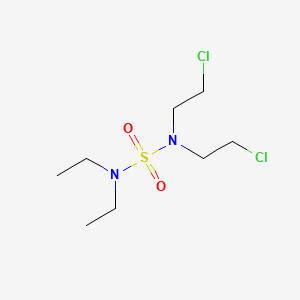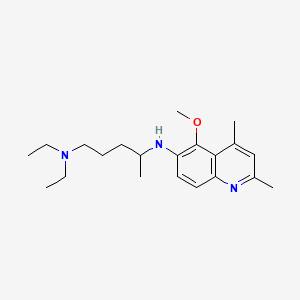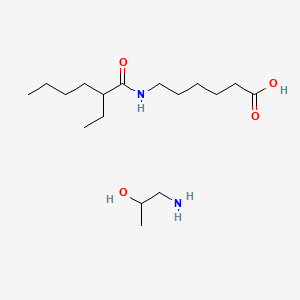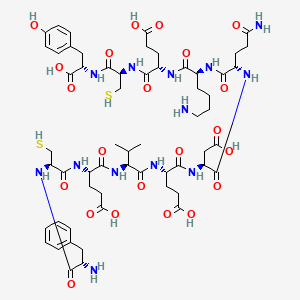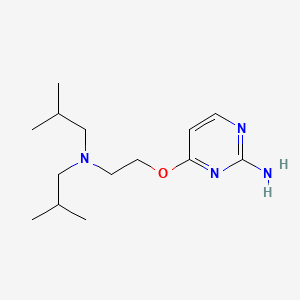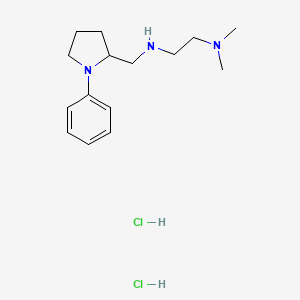
(+-)-N,N-Dimethyl-N'-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a pyrrolidine ring and a phenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through a cyclization reaction involving a suitable precursor. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the methylation of the nitrogen atoms to form the dimethyl derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound with a similar structure but different functional groups.
Quaternary Ammonium Compounds: These compounds share the dimethylamine functional group but differ in their overall structure and applications.
Uniqueness
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
143414-71-5 |
|---|---|
Formule moléculaire |
C15H27Cl2N3 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H25N3.2ClH/c1-17(2)12-10-16-13-15-9-6-11-18(15)14-7-4-3-5-8-14;;/h3-5,7-8,15-16H,6,9-13H2,1-2H3;2*1H |
Clé InChI |
DUCWJIABRASTOF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCC1CCCN1C2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



